Fluorotrimethylsilane

Radiochemistry Nucleophilic Fluorination PET Tracer Synthesis

Fluorotrimethylsilane (FTMS, CAS 420-56-4), also known as trimethylsilyl fluoride, is a volatile organofluorosilicon compound with the formula C₃H₉FSi. It is characterized by a highly polarized silicon-fluorine (Si-F) bond, which confers dual reactivity as both a mild fluorinating agent and a silylation reagent.

Molecular Formula C3H9FSi
Molecular Weight 92.19 g/mol
CAS No. 420-56-4
Cat. No. B1212599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorotrimethylsilane
CAS420-56-4
Synonymsfluorotrimethylsilane
trimethylfluorosilane
Molecular FormulaC3H9FSi
Molecular Weight92.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)F
InChIInChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3
InChIKeyCTIKAHQFRQTTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorotrimethylsilane (CAS 420-56-4): An Organosilicon Fluorinating Agent for Nucleophilic Fluorination and Radiolabeling


Fluorotrimethylsilane (FTMS, CAS 420-56-4), also known as trimethylsilyl fluoride, is a volatile organofluorosilicon compound with the formula C₃H₉FSi [1]. It is characterized by a highly polarized silicon-fluorine (Si-F) bond, which confers dual reactivity as both a mild fluorinating agent and a silylation reagent . This compound serves as a critical intermediate in the synthesis of [¹⁸F]-labeled radiopharmaceuticals, such as [¹⁸F]FDG, where it enables the generation of highly reactive, no-carrier-added nucleophilic [¹⁸F]fluoride [2]. Its balanced reactivity profile distinguishes it from more aggressive fluorinating agents and fully fluorinated silanes, making it suitable for applications requiring controlled fluorine transfer .

Fluorotrimethylsilane (420-56-4) Procurement: Why In-Class Analogs Like Chlorotrimethylsilane Cannot Be Substituted


Substituting fluorotrimethylsilane with its closest in-class analog, chlorotrimethylsilane (TMSCl), is not functionally equivalent and will lead to failure in key applications due to fundamental differences in bond polarity, reactivity, and hydrolytic stability. The Si-F bond in FTMS is significantly stronger and more polarized than the Si-Cl bond, resulting in distinct Lewis acidity and nucleophilic substitution pathways [1]. While TMSCl is a classic silylating agent, it cannot serve as a direct fluoride source for radiochemistry; FTMS is specifically required to generate anhydrous, no-carrier-added [¹⁸F]fluoride for PET tracer synthesis [2]. Furthermore, FTMS exhibits a different hydrolytic sensitivity profile compared to other halosilanes, which impacts its handling and storage, but also underpins its utility in generating fluoride in vivo for bone imaging [3]. The quantitative evidence below details why these chemical distinctions necessitate the specific procurement of fluorotrimethylsilane over generic silane alternatives.

Quantitative Differentiation Guide: Fluorotrimethylsilane (420-56-4) vs. Chlorotrimethylsilane and Fluoroalkyl Analogs


Nucleophilic Fluorination Efficiency: FTMS Enables High-Yield, No-Carrier-Added ¹⁸F Production for PET Tracers

Fluorotrimethylsilane is a superior precursor for generating reactive [¹⁸F]fluoride compared to direct handling of aqueous [¹⁸F]fluoride. Hydrolysis of [¹⁸F]FTMS yields a powerful, anhydrous source of no-carrier-added nucleophilic ¹⁸F, which reacts with a sugar precursor to produce [¹⁸F]FDG with a maximum radiochemical yield of 50% after decay correction [1]. In contrast, traditional methods using aqueous [¹⁸F]fluoride require time-consuming azeotropic drying steps that can reduce overall yield and increase synthesis time [2].

Radiochemistry Nucleophilic Fluorination PET Tracer Synthesis

18F Recovery Efficiency: FTMS Enables >80% Decay-Corrected Recovery of [¹⁸F]Fluoride from Chlorotrimethylsilane

In a direct comparison of fluoride source preparation, [¹⁸F]fluorotrimethylsilane was synthesized via nucleophilic substitution of chlorotrimethylsilane with no-carrier-added [¹⁸F]fluoride, achieving a high decay-corrected yield of 80% [1]. This high-efficiency conversion is critical for maximizing the utilization of the short-lived ¹⁸F isotope (t₁/₂ = 110 min). The reaction of tetraethylammonium fluoride with chlorotrimethylsilane was noted to be more rapid and much more tolerant of water than subsequent fluorosugar reactions [2].

Radiochemistry 18F Recovery Nucleophilic Substitution

Bond Strength and Reactivity: FTMS Exhibits a Stronger Si-F Bond (565 kJ/mol) Compared to a Typical C-F Bond (485 kJ/mol)

The Si-F bond in fluorotrimethylsilane is characterized by a bond strength of 565 kJ/mol, which is significantly higher than the typical C-F bond strength of 485 kJ/mol [1]. This high bond energy contributes to the compound's thermal stability and influences its reactivity profile as a fluorinating agent. Despite this strong bond, the Si-F moiety is highly susceptible to hydrolysis under physiological conditions, a property exploited for in vivo fluoride release in bone imaging [1].

Organosilicon Chemistry Bond Dissociation Energy Fluorination Reagents

Validated Application Scenarios for Fluorotrimethylsilane (420-56-4) Based on Quantitative Differentiation


Radiopharmaceutical Production: Synthesis of [¹⁸F]FDG and Other PET Tracers

Fluorotrimethylsilane is the reagent of choice for generating anhydrous, no-carrier-added [¹⁸F]fluoride for nucleophilic substitution reactions in PET tracer synthesis. As demonstrated, hydrolysis of [¹⁸F]FTMS yields a highly reactive fluoride source that enables the efficient synthesis of [¹⁸F]FDG with a maximum yield of 50% [1]. The process eliminates the need for azeotropic drying, streamlining the workflow and improving the recovery of valuable ¹⁸F [2]. This application leverages the unique ability of FTMS to serve as a volatile, easily purified carrier for the [¹⁸F]isotope.

Fluoride Source for In Vivo Bone Imaging Studies

The high susceptibility of the Si-F bond in fluorotrimethylsilane to hydrolysis under physiological conditions makes it a practical precursor for delivering free fluoride in vivo. Studies have shown that inhalation of [¹⁸F]fluorotrimethylsilane by rats leads to extensive uptake of ¹⁸F in bone, confirming the ready release of fluoride [1]. This property, stemming from the strong yet hydrolytically labile Si-F bond (565 kJ/mol) [2], is critical for applications requiring a volatile, non-reactive carrier that decomposes to release the active fluoride ion upon contact with biological fluids.

Mechanistic Probe and Byproduct in Organosilicon and Fluorination Chemistry

Fluorotrimethylsilane serves as a key byproduct and mechanistic probe in reactions involving other fluorinated silanes. For instance, it is the sole silylated product formed in the Sakurai reaction of aldehydes with allyltrimethylsilane promoted by BF₃ [1]. Its formation, identified by ²⁹Si NMR (δSi 34.7 ppm, JSi-F = 273 Hz), provides direct evidence for specific reaction pathways [1]. Additionally, it is generated as a byproduct in reactions employing the Ruppert-Prakash reagent (TMSCF₃), making it an important species to monitor and understand in complex fluorination protocols [2].

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